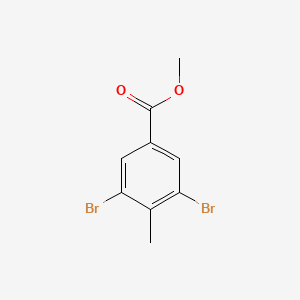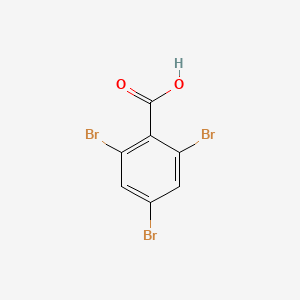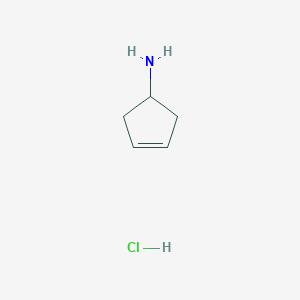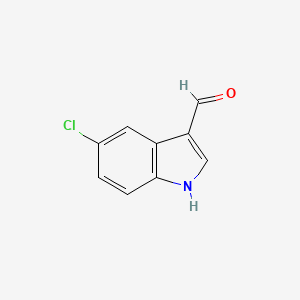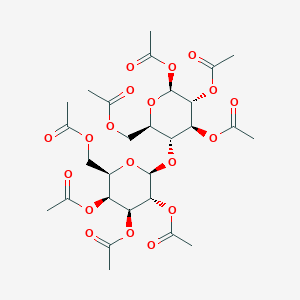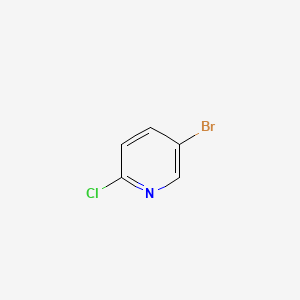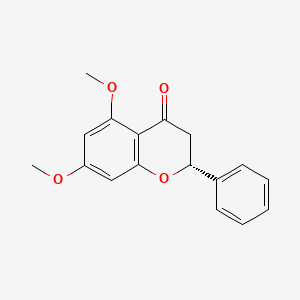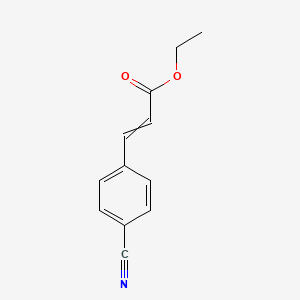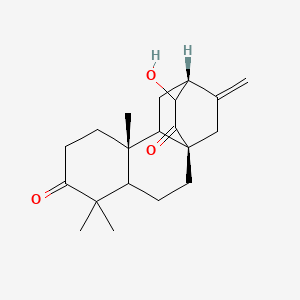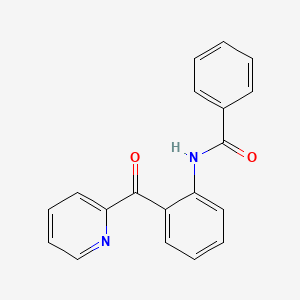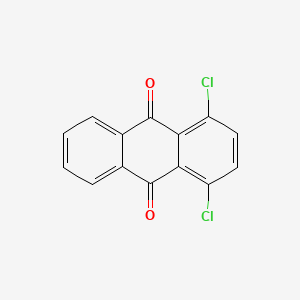
1,4-ジクロロアントラキノン
概要
説明
Molecular Structure Analysis
1,4-Dichloroanthraquinone (C14H6Cl2O2) consists of three linearly fused benzene rings. Its extended aromatic and conjugated π-system contributes to its interesting photochemical and photophysical properties .
Chemical Reactions Analysis
1,4-Dichloroanthraquinone can participate in various chemical reactions, including [4 + 2] cycloaddition reactions with other compounds. For instance, it can react with acetophenone derivatives to form p-terphenyl derivatives .
Physical And Chemical Properties Analysis
科学的研究の応用
1-アルキルアミノアントラキノンの合成
1,4-ジクロロアントラキノンは、一連の1-アルキルアミノアントラキノンの合成に用いることができます 。これらの化合物は、染料、顔料、医薬品など、さまざまな分野で幅広い用途を持っています。
有機エレクトロニクス
1,4-ジクロロアントラキノンの母体化合物であるアントラキノンは、有機エレクトロニクスにおけるさまざまな用途で非常に有望なリード構造として特定されています 。 有機電界効果トランジスタ(OFET)、有機発光ダイオード(OLED)、およびプラスチック太陽電池の開発に用いられています 。
酸化還元電位の調査
1,4-ジクロロアントラキノンとその誘導体の酸化還元電位は、電気化学的用途について調査できます 。これは、バッテリーやスーパーキャパシタなどのエネルギー貯蔵デバイスの開発において特に関連しています。
プロトンシャトルフローインセルアプリケーション
1,4-ジクロロアントラキノンは、プロトンシャトルフローインセルアプリケーションの開発に使用されてきました 。これは、エネルギー生産と貯蔵における重要なプロセスである、膜を介したプロトンの移動を伴います。
高性能有機電子材料の開発
1,4-ジクロロアントラキノンとその誘導体の電気化学的還元電位は、新規で高性能な有機電子材料の体系的な探索に用いることができます 。
電気化学的用途のための持続可能な材料
1,4-ジクロロアントラキノンとその誘導体は、電気化学的用途のための持続可能な材料として調査されています 。これは、環境に優しい技術を開発するためのより広範な取り組みの一部です。
Safety and Hazards
将来の方向性
Research on anthraquinones, including 1,4-Dichloroanthraquinone, continues to explore their applications in various fields, such as organic materials, solar cells, and biological studies. Future directions may involve optimizing synthesis methods, understanding their biological effects, and exploring novel applications .
For more detailed information, you can refer to relevant papers . 📚
作用機序
Target of Action
Anthraquinone derivatives, a class to which 1,4-dichloroanthraquinone belongs, are known to interact with various cellular targets, including dna and enzymes involved in cell proliferation .
Mode of Action
Anthraquinone derivatives are known to intercalate into dna, disrupting its structure and interfering with processes such as replication and transcription . They may also generate reactive oxygen species, leading to oxidative stress and cell damage .
Biochemical Pathways
Anthraquinone derivatives can affect multiple pathways related to cell proliferation, dna repair, and apoptosis .
Result of Action
Anthraquinone derivatives are known to have cytotoxic effects, potentially leading to cell death .
生化学分析
Biochemical Properties
It may be employed in the synthesis of a series of 1-alkylaminoanthraquinones . The exact enzymes, proteins, and other biomolecules it interacts with are yet to be identified.
Cellular Effects
Some anthraquinones have been reported to have potential cytotoxic effects
Molecular Mechanism
It is known that anthraquinones can participate in electron and proton transport
Metabolic Pathways
Anthraquinones are known to be involved in various metabolic pathways
特性
IUPAC Name |
1,4-dichloroanthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H6Cl2O2/c15-9-5-6-10(16)12-11(9)13(17)7-3-1-2-4-8(7)14(12)18/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAHGWVAXFJXDNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3C2=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H6Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10400350 | |
| Record name | 1,4-Dichloroanthraquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10400350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
602-25-5 | |
| Record name | 1,4-Dichloroanthraquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10400350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-Dichloroanthraquinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary use of 1,4-Dichloroanthraquinone in current research?
A1: 1,4-Dichloroanthraquinone serves as a crucial precursor in synthesizing various organic compounds, particularly 1,4-dihydroxyanthraquinone. [, ] This synthesis involves a chlorine hydroxylation reaction using boric acid as a catalyst. []
Q2: Can you describe the synthesis of 1,4-Dichloroanthraquinone and its typical yield?
A2: Researchers commonly synthesize 1,4-Dichloroanthraquinone starting with phthalic anhydride. [] The process involves a series of reactions, including chlorination, Friedel-Crafts acylation, and cyclization. The overall yield for this synthesis is approximately 35%. []
Q3: How does the structure of 1,4-Dichloroanthraquinone influence its light absorption properties?
A3: 1,4-Dichloroanthraquinone exhibits a broad absorption band attributed to π,π electronic transitions. [] Research indicates this broad band comprises two overlapping π,π bands with comparable intensities. Interestingly, the band corresponding to the forbidden 1Ag transition in the parent anthraquinone molecule appears at a longer wavelength than the band correlating to the allowed 1B2u transition. [] This shift in absorption bands highlights the impact of the chlorine substituents on the electronic structure of the molecule.
Q4: Has 1,4-Dichloroanthraquinone been explored in the development of materials for photothermal therapy?
A4: Yes, researchers have utilized 1,4-Dichloroanthraquinone in synthesizing a terrylenedicarboximide-anthraquinone dyad, denoted as FTQ. [] This dyad shows significant absorption in the second near-infrared region (NIR-II), making it a promising candidate for photothermal therapy (PTT). [] FTQ demonstrates a strong dipole moment due to intramolecular charge transfer and, when encapsulated in nanoparticles, exhibits a high photothermal conversion efficiency under 1064 nm laser irradiation. []
Q5: Are there environmental concerns regarding 1,4-Dichloroanthraquinone?
A5: While the provided research papers [, , , ] primarily focus on the synthesis, properties, and applications of 1,4-Dichloroanthraquinone, they do not offer specific details regarding its environmental impact and degradation. Further research is necessary to assess its potential ecotoxicological effects and develop strategies for responsible waste management and mitigation of any negative impacts.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Dinaphtho[1,2-b:1',2'-d]furan](/img/structure/B1630637.png)
